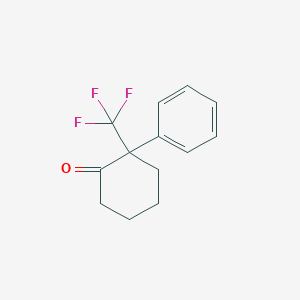

2-Phenyl-2-trifluoromethylcyclohexanone

Description

2-Phenyl-2-trifluoromethylcyclohexanone is a substituted cyclohexanone derivative featuring a phenyl group and a trifluoromethyl (CF₃) group at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₃H₁₁F₃O, with a molecular weight of 242.24 g/mol. The phenyl group contributes aromatic stability and lipophilicity, while the CF₃ group, a strong electron-withdrawing substituent, enhances electrophilicity at the ketone moiety and influences metabolic stability .

Properties

IUPAC Name |

2-phenyl-2-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)12(9-5-4-8-11(12)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGJEEBBTHFHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467518 | |

| Record name | 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157364-44-8 | |

| Record name | 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-trifluoromethylcyclohexanone can be achieved through several methodsThe reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of this compound is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-trifluoromethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 2-phenyl-2-trifluoromethylcyclohexanone may exhibit potential antidepressant properties. Compounds with similar structures have shown inhibition of neurotransmitter uptake, particularly norepinephrine and serotonin, which are critical targets in the treatment of depression .

Fluorinated Drug Development

The unique structure of this compound positions it as a lead compound for developing drugs targeting specific biological pathways. Its fluorinated nature can enhance metabolic stability and bioavailability, making it an attractive candidate for further investigation in therapeutic applications.

Fluorination Reactions

The trifluoromethyl group allows for selective fluorination reactions, which are essential in synthesizing complex organic molecules. This property is leveraged in designing new compounds with improved efficacy and reduced side effects in pharmaceuticals .

Intermediate in Synthesis

As an intermediate, this compound can be utilized in various organic synthesis pathways, facilitating the creation of more complex structures that are difficult to synthesize through traditional methods .

Case Study 1: Antidepressant Development

A series of studies have examined the antidepressant potential of compounds related to this compound. These studies focused on their ability to inhibit neurotransmitter uptake in rodent models, suggesting a pathway for developing new antidepressants with fewer side effects compared to existing medications .

Case Study 2: Structure-Based Drug Design

In structure-based drug design initiatives, researchers have utilized compounds similar to this compound to optimize binding affinities for target proteins involved in various diseases. The incorporation of trifluoromethyl groups has been shown to enhance interactions with biological targets, leading to more potent therapeutic agents .

Data Table: Comparative Analysis of Fluorinated Compounds

| Compound Name | Biological Activity | Application Area | Notes |

|---|---|---|---|

| This compound | Antidepressant potential | Medicinal Chemistry | Lead compound for drug development |

| 9-Fluorohydrocortisone acetate | Anti-inflammatory | Endocrinology | First successful fluorinated drug |

| Fuluticason propionate | Anti-allergic | Allergy Treatment | Recent fluorinated analogue |

Mechanism of Action

The mechanism of action of 2-Phenyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Observations :

- Aromatic vs. Aliphatic Systems: The phenyl group in the target compound provides aromatic stabilization absent in 2-(trifluoromethyl)cyclohexanone, influencing solubility and intermolecular interactions .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Lipophilicity: The trifluoromethyl and phenyl groups in the target compound likely increase LogP compared to analogs with polar substituents (e.g., amino or hydroxyl groups), favoring blood-brain barrier penetration .

- Biological Activity : Fluorinated analogs (e.g., ) demonstrate applications in anesthetics, suggesting the target compound’s CF₃ group may similarly enhance metabolic stability and receptor binding .

Key Observations :

- Synthesis: LiOH-mediated hydrolysis () is a viable route for cyclohexanone derivatives, though the target compound may require specialized fluorination steps .

- Safety : The CF₃ group may reduce toxicity compared to nitro or chloro substituents, but thorough toxicological studies are advised (as highlighted in ) .

Biological Activity

Introduction

2-Phenyl-2-trifluoromethylcyclohexanone is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanone core with a phenyl group and a trifluoromethyl substituent, which significantly influences its chemical reactivity and biological interactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 164.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

| Biological Half-life | Not extensively studied |

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on various fluorinated ketones, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to increased lipophilicity attributed to the trifluoromethyl group .

Anticancer Properties

Fluorinated compounds have been explored for their potential anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases. The trifluoromethyl group is hypothesized to enhance the compound's ability to penetrate cell membranes and modulate inflammatory responses effectively .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several fluorinated ketones, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows for better integration into lipid membranes, leading to increased permeability and disruption of microbial cells.

- Signal Modulation : The compound may interfere with signaling pathways related to inflammation and cancer cell survival, promoting apoptosis in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Phenyl-2-trifluoromethylcyclohexanone with high enantiomeric purity?

- Methodological Answer : A Friedel-Crafts acylation or ketone alkylation strategy can be employed, leveraging trifluoromethyl-containing precursors. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) should be tested. Reaction optimization should include monitoring by chiral HPLC or polarimetry to confirm stereochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. and NMR can resolve cyclohexanone ring conformations and phenyl substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular formula confirmation.

- X-ray Crystallography : Single-crystal analysis provides definitive structural proof, especially for stereochemical assignments .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential volatility and irritancy. Refer to safety data sheets (SDS) for analogous cyclohexanone derivatives, which recommend avoiding inhalation, skin contact, and eye exposure. Waste disposal should follow protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when synthesizing analogs with varying trifluoromethyl group positions?

- Methodological Answer : Systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) combined with DFT calculations can identify steric or electronic bottlenecks. For example, trifluoromethyl groups may induce steric hindrance or alter transition-state stability. Kinetic studies (e.g., in situ IR monitoring) and comparative analysis with non-fluorinated analogs are advised .

Q. What computational models predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s electrophilicity, frontier molecular orbitals, and steric parameters. Focus on the trifluoromethyl group’s electron-withdrawing effects and its influence on cyclohexanone ring distortion. Validate predictions with experimental kinetic data .

Q. How do solvent effects influence the compound’s stability and application in photochemical studies?

- Methodological Answer : Solvent polarity and proticity should be tested for photostability using UV-Vis spectroscopy. Non-polar solvents (e.g., hexane) may stabilize the keto form, while polar aprotic solvents (e.g., DMF) could enhance enolization. Time-resolved fluorescence spectroscopy can track excited-state dynamics .

Q. What strategies mitigate conflicting data in crystallographic vs. spectroscopic conformational analyses?

- Methodological Answer : Cross-validate solid-state (X-ray) and solution-state (NMR/IR) data. For discrepancies, consider dynamic effects (e.g., ring-flipping in cyclohexanone) using variable-temperature NMR or molecular dynamics simulations. Solvent-free crystal structures may not reflect solution-phase conformers .

Data Contradiction & Optimization

Q. How to address inconsistencies in biological activity data across studies involving trifluoromethylated cyclohexanones?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, concentrations) and confirm compound purity via orthogonal methods (HPLC, elemental analysis). Compare results with structurally similar controls (e.g., non-fluorinated analogs) to isolate the trifluoromethyl group’s contribution .

Q. What experimental designs reconcile conflicting reports on the compound’s catalytic utility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.